molecular formula C4H5BrClNO B2593146 4-Bromo-5-methyl-1,3-oxazole;hydrochloride CAS No. 2287288-05-3

4-Bromo-5-methyl-1,3-oxazole;hydrochloride

Cat. No. B2593146
CAS RN: 2287288-05-3
M. Wt: 198.44
InChI Key: GNRXWLHMHUDYCH-UHFFFAOYSA-N
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Description

“4-Bromo-5-methyl-1,3-oxazole;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazoles, including “4-Bromo-5-methyl-1,3-oxazole;hydrochloride”, often involves the use of task-specific phosphine ligands and palladium-catalyzed C-5 arylation of oxazoles . Other methods include the use of quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-methyl-1,3-oxazole;hydrochloride” is characterized by a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The molecular weight of the compound is approximately 205.99 .


Chemical Reactions Analysis

Oxazoles, including “4-Bromo-5-methyl-1,3-oxazole;hydrochloride”, can undergo a variety of chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Scientific Research Applications

Heterocyclic Chemistry

Oxazoles, including 4-Bromo-5-methyl-1,3-oxazole;hydrochloride, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Heterocyclic chemistry, which includes the study of oxazoles, is of great interest to synthetic chemists due to the biological and medicinal properties of heterocyclic compounds and their potential applications in drug discovery .

Synthesis of Oxazoles

The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume . Over the years, the number of synthetic strategies directed toward oxazole assembly has increased . 4-Bromo-5-methyl-1,3-oxazole;hydrochloride can be used as a starting material in these synthesis processes.

Magnetic Nanocatalysts

In recent years, chemistry science, especially organic synthesis, has witnessed a huge revolution in the field of using magnetic nanocomposites as catalysts . A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles . 4-Bromo-5-methyl-1,3-oxazole;hydrochloride can be used in these processes.

Biological and Pharmacological Activities

Oxazole derivatives, including 4-Bromo-5-methyl-1,3-oxazole;hydrochloride, have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Preparation of Solid Hexacoordinate Complexes

4-Bromo-5-methyl-1,3-oxazole;hydrochloride may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Spectroscopy

The electrospray ionization mass spectroscopy (ESI-MS) spectrum of the byproduct exhibited a characteristic quasi-molecular ion peak cluster [M + H] + at m / z of 339.1, 341.1 with a ratio of 1:1, suggesting the presence of one Br atom in its structure . This indicates that 4-Bromo-5-methyl-1,3-oxazole;hydrochloride can be used in spectroscopy studies.

properties

IUPAC Name

4-bromo-5-methyl-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO.ClH/c1-3-4(5)6-2-7-3;/h2H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRXWLHMHUDYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methyl-1,3-oxazole;hydrochloride

CAS RN

2287288-05-3
Record name 4-bromo-5-methyl-1,3-oxazole hydrochloride
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